molecular formula C11H13NO B2705498 2-(1H-indol-3-yl)propan-2-ol CAS No. 1895265-25-4

2-(1H-indol-3-yl)propan-2-ol

Cat. No.: B2705498
CAS No.: 1895265-25-4
M. Wt: 175.231
InChI Key: GGFRDBWVRGOQHW-UHFFFAOYSA-N
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Description

2-(1H-indol-3-yl)propan-2-ol is an organic compound belonging to the class of indole derivatives It features an indole moiety attached to a propanol group

Safety and Hazards

The safety data sheet for “2-(1H-indol-3-yl)propan-2-ol” suggests that it should not be released into the environment and that dust formation should be avoided . It also states that personal protective equipment should be used and adequate ventilation should be ensured .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on exploring the therapeutic potential of “2-(1H-indol-3-yl)propan-2-ol” and other indole derivatives.

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 2-(1H-indol-3-yl)propan-2-ol may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)propan-2-ol typically involves the reaction of indole with propanal in the presence of a reducing agent. One common method is the reduction of 2-(1H-indol-3-yl)propanal using sodium borohydride or lithium aluminum hydride as reducing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reduction methods, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-indol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2-(1H-indol-3-yl)propan-2-ol is unique due to its specific propanol group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2-(1H-indol-3-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,13)9-7-12-10-6-4-3-5-8(9)10/h3-7,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFRDBWVRGOQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CNC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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